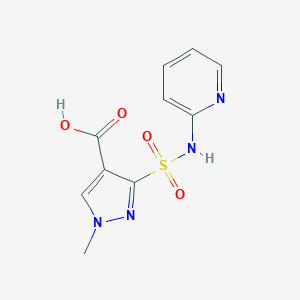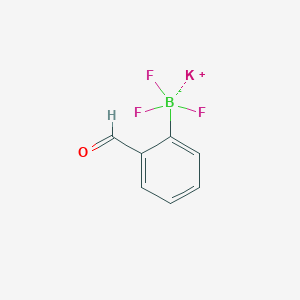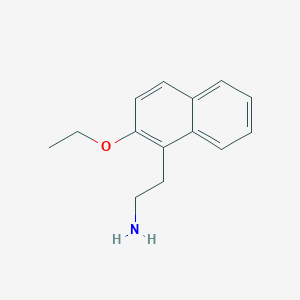
N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine
Overview
Description
- Androstenediol 17β-acetate is a synthetic anabolic-androgenic steroid and an androgen ester.
- Specifically, it’s the C17β acetate ester of 5-androstenediol (androst-5-ene-3β,17β-diol).
- Despite being synthesized, it was never marketed .
Preparation Methods
- The synthetic route involves acetylating 5-androstenediol at the 17β position.
- Industrial production methods are not well-documented due to its limited use.
Chemical Reactions Analysis
Reactions: Androstenediol 17β-acetate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield modified androstenediol derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying steroid chemistry.
Biology: Investigated for its effects on cell growth and differentiation.
Industry: Not widely used due to lack of commercial availability.
Mechanism of Action
Molecular Targets: Androstenediol 17β-acetate likely interacts with androgen receptors.
Pathways: It may influence gene expression, cell signaling, and tissue-specific effects.
Comparison with Similar Compounds
Similar Compounds: Androstenedione (androst-4-ene-3,17-dione) is closely related.
Uniqueness: The acetate ester modification distinguishes it from other androgens.
Remember that Androstenediol 17β-acetate remains largely unexplored, and further research is needed to uncover its full potential. If you have any more questions or need additional information, feel free to ask
Properties
IUPAC Name |
4-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O8/c32-27(11-12-28(33)34)30-13-5-15-36-17-19-38-20-18-37-16-6-14-31-29(35)39-21-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGYNWSOHMVYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589234 | |
| Record name | 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172089-14-4 | |
| Record name | 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Fmoc protection in solid-phase peptide synthesis?
A1: Fmoc (9-fluorenylmethoxycarbonyl) is a base-labile protecting group commonly used in solid-phase peptide synthesis. Its advantages include: * Orthogonality: Fmoc is removed under basic conditions [, , ], which are orthogonal to the acidic conditions used to remove Boc (tert-butyloxycarbonyl) protecting groups. This allows for the selective deprotection of different functional groups during synthesis.* Mild Deprotection: Fmoc removal can be achieved under relatively mild basic conditions, minimizing side reactions and racemization of sensitive amino acids. [, , ] * UV Detection: The Fmoc group absorbs UV light, allowing for easy monitoring of reactions and purification of intermediates.
Q2: Why is the synthesis of N-methyl-α-amino acids important in peptide research?
A2: N-methyl-α-amino acids are important building blocks for synthesizing peptides with enhanced properties compared to their non-methylated counterparts. These properties include:
- Conformationally Restricted: N-methylation introduces steric hindrance, restricting the peptide backbone's flexibility and potentially leading to more defined conformations. This is crucial for enhancing biological activity and selectivity. [, ]
- Protease Resistance: N-methylated peptides are often more resistant to degradation by proteases, making them attractive candidates for developing therapeutic peptides with improved stability and longer half-lives in vivo. [, ]
Q3: What innovative methods are described in these papers for synthesizing N-Fmoc-N-methyl-α-amino acids?
A3: The papers present two main approaches:
- Solid-Phase Synthesis: One paper describes a solid-phase approach using 2-chlorotrityl chloride resin to temporarily protect the carboxylic acid of the amino acid. Diazomethane is then used to methylate the sulfonamide function. This method is highlighted for its efficiency and compatibility with various side chain protecting groups. [, ]
- Solution-Phase Synthesis: Another paper outlines a solution-phase method using N-nosyl-α-amino acids protected as phenacyl esters. Diazomethane is employed for methylation, and selective deprotection of either the carboxyl or both amino and carboxyl groups is achieved by adjusting the reagent's molar excess. This method emphasizes its simplicity and preservation of acid-sensitive protecting groups. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


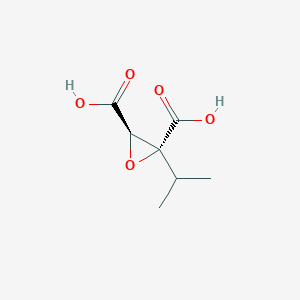
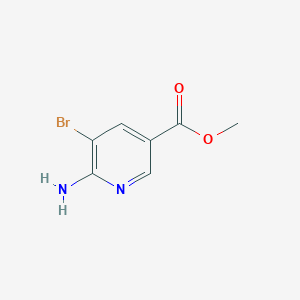
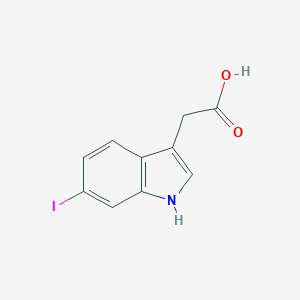

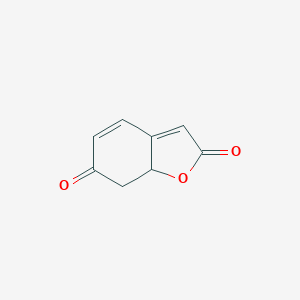
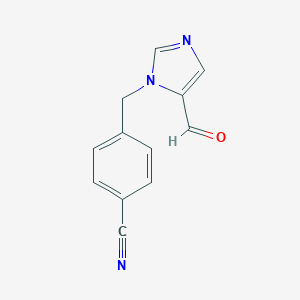
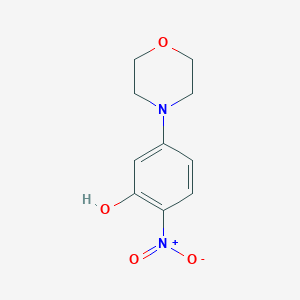
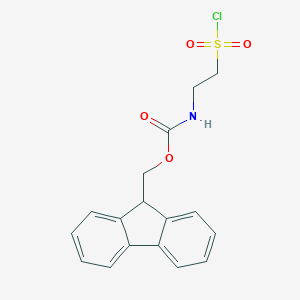
![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)
